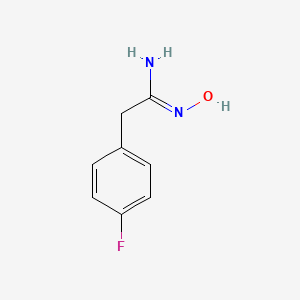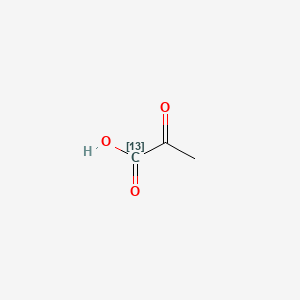
2-oxo(113C)propanoic acid
Overview
Description
2-oxo(113C)propanoic acid: is an isotopically labeled form of pyruvic acid, where the carbon-1 position is enriched with the carbon-13 isotope. This compound is widely used in metabolic studies due to its role as a key intermediate in various biochemical pathways, including glycolysis and the citric acid cycle. The isotopic labeling allows for detailed tracking and analysis of metabolic processes using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
Pyruvic acid-1-13C, an isotopically labeled precursor of pyruvic acid , primarily targets the metabolic pathways in cells . It plays a crucial role in the glycolytic and pyruvate dehydrogenase pathways, which are involved in biological energy production .
Biochemical Pathways
Pyruvic acid-1-13C affects several biochemical pathways. It is a key intermediate in the metabolism of carbohydrates, proteins, and fats . It can be made from glucose through glycolysis, converted back to
Biochemical Analysis
Biochemical Properties
Pyruvic acid-1-13C is involved in several key biochemical reactions. It interacts with enzymes such as pyruvate dehydrogenase, which converts pyruvic acid-1-13C into acetyl-CoA, a critical molecule in the citric acid cycle . Additionally, pyruvic acid-1-13C is a substrate for lactate dehydrogenase, which converts it into lactate . These interactions are crucial for cellular respiration and energy production.
Cellular Effects
Pyruvic acid-1-13C influences various cellular processes. It plays a significant role in cellular metabolism by entering the citric acid cycle and contributing to ATP production . Additionally, pyruvic acid-1-13C can affect cell signaling pathways and gene expression by modulating the levels of key metabolites and intermediates . This compound is also involved in the regulation of cellular redox states and can impact the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, pyruvic acid-1-13C exerts its effects through several mechanisms. It binds to and activates pyruvate dehydrogenase, facilitating the conversion of pyruvic acid-1-13C to acetyl-CoA . This activation is essential for the entry of pyruvic acid-1-13C into the citric acid cycle. Additionally, pyruvic acid-1-13C can inhibit certain enzymes, such as pyruvate kinase, by competing with its natural substrate . These interactions lead to changes in gene expression and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyruvic acid-1-13C can change over time. The stability of pyruvic acid-1-13C is influenced by factors such as temperature and pH . Over time, pyruvic acid-1-13C can degrade into other metabolites, which can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to pyruvic acid-1-13C can lead to alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of pyruvic acid-1-13C vary with different dosages in animal models. At low doses, pyruvic acid-1-13C can enhance cellular respiration and energy production . At high doses, it can lead to toxic effects, such as metabolic acidosis and impaired cellular function . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on metabolic pathways.
Metabolic Pathways
Pyruvic acid-1-13C is involved in several metabolic pathways, including glycolysis and the citric acid cycle . It interacts with enzymes such as pyruvate dehydrogenase and lactate dehydrogenase, which are critical for its conversion to acetyl-CoA and lactate, respectively . These interactions influence metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, pyruvic acid-1-13C is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of pyruvic acid-1-13C within different cellular compartments. The distribution of pyruvic acid-1-13C can affect its accumulation and overall impact on cellular metabolism.
Subcellular Localization
Pyruvic acid-1-13C is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it needs to be in proximity to specific enzymes and metabolic pathways. Targeting signals and post-translational modifications can direct pyruvic acid-1-13C to specific organelles, enhancing its role in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-oxo(113C)propanoic acid can be synthesized through several methods. One common approach involves the oxidation of [1-13C] labeled propylene glycol using strong oxidizers such as potassium permanganate or bleach. Another method includes the hydrolysis of [1-13C] labeled acetyl cyanide, which is formed by reacting [1-13C] labeled acetyl chloride with potassium cyanide .
Industrial Production Methods: Industrial production of pyruvic acid-1-13C typically involves the fermentation of glucose using genetically modified microorganisms that incorporate the carbon-13 isotope into the pyruvic acid molecule. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-oxo(113C)propanoic acid undergoes various chemical reactions, including:
Oxidation: Pyruvic acid can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to lactic acid under anaerobic conditions.
Decarboxylation: Pyruvic acid can undergo decarboxylation to form acetaldehyde and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, bleach.
Reduction: Lactate dehydrogenase enzyme, NADH.
Decarboxylation: Pyruvate decarboxylase enzyme.
Major Products Formed:
Oxidation: Acetic acid, carbon dioxide.
Reduction: Lactic acid.
Decarboxylation: Acetaldehyde, carbon dioxide.
Scientific Research Applications
Chemistry: 2-oxo(113C)propanoic acid is used in NMR spectroscopy to study metabolic pathways and enzyme kinetics. The carbon-13 isotope provides a distinct signal that can be tracked in complex biochemical systems.
Biology: In biological research, pyruvic acid-1-13C is used to investigate cellular respiration and energy production. It helps in understanding the metabolic flux and the role of pyruvate in various cellular processes.
Medicine: this compound is employed in medical research to study cancer metabolism. Hyperpolarized 13C-labeled pyruvate is used in magnetic resonance imaging (MRI) to visualize metabolic changes in tumors and assess the effectiveness of cancer therapies .
Industry: In the industrial sector, pyruvic acid-1-13C is used in the production of various chemicals and pharmaceuticals. Its isotopic labeling allows for precise monitoring of chemical reactions and product formation .
Comparison with Similar Compounds
Lactic acid-1-13C: Similar to pyruvic acid-1-13C, but labeled at the lactic acid stage.
Acetic acid-1-13C: Another isotopically labeled compound used in metabolic studies.
Glucose-1-13C: Used to study glycolysis and other glucose metabolism pathways.
Uniqueness: 2-oxo(113C)propanoic acid is unique due to its central role in both aerobic and anaerobic metabolism. Its position at the crossroads of multiple metabolic pathways makes it an invaluable tool for studying cellular energy production and metabolic flux .
Properties
IUPAC Name |
2-oxo(113C)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTONWCANYUPML-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436366 | |
| Record name | Pyruvic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99124-30-8 | |
| Record name | Pyruvic acid 1-C-13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099124308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyruvic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99124-30-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRUVIC ACID 1-C-13 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GIJ84D9UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pyruvic acid-1-¹³C help researchers understand the metabolic differences between wild-type and IDH1 mutant glioma cells?
A1: Pyruvic acid-1-¹³C serves as a labeled tracer that can be tracked using ¹³C magnetic resonance spectroscopy (MRS). By introducing this compound to both wild-type and IDH1 mutant glioma cells, researchers can follow the ¹³C label as it's metabolized through different pathways. This allows for the quantification of metabolic fluxes, revealing how these cells differentially process pyruvate. The study demonstrated that compared to wild-type cells, IDH1 mutant cells exhibited increased pyruvate flux to lactate and decreased flux to glutamate and 2-hydroxyglutarate (2-HG) []. This suggests a shift towards increased glycolysis and reduced entry of pyruvate into the tricarboxylic acid (TCA) cycle in the mutant cells.
Q2: The study mentions that the decrease in pyruvate flux to the TCA cycle in IDH1 mutant cells was linked to reduced pyruvate dehydrogenase (PDH) activity. How does this relate to the findings obtained using pyruvic acid-1-¹³C?
A2: The reduced flux of pyruvic acid-1-¹³C into the TCA cycle, as observed through ¹³C MRS, provided a crucial clue regarding altered PDH activity. PDH is the gatekeeper enzyme that facilitates pyruvate entry into the TCA cycle. The decreased pyruvic acid-1-¹³C flux observed in IDH1 mutant cells aligned with their decreased PDH activity, which was found to be caused by increased inhibitory phosphorylation []. This highlights how pyruvic acid-1-¹³C served as a metabolic probe, unveiling a downstream consequence of the IDH1 mutation on a key regulatory point in cellular energetics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)
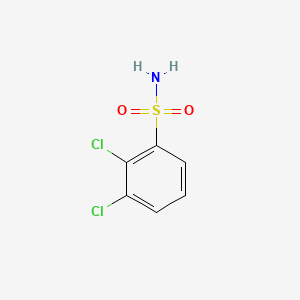
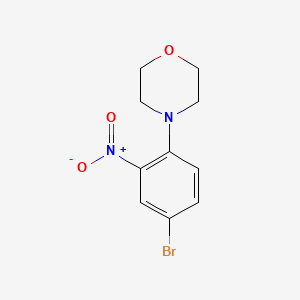
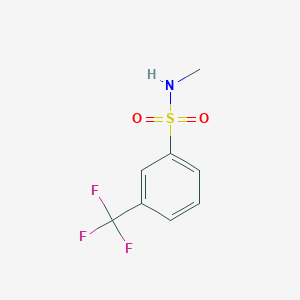

![2-Hydrazinyl-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1312528.png)
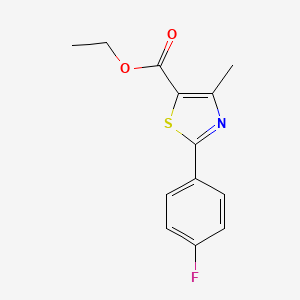

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)

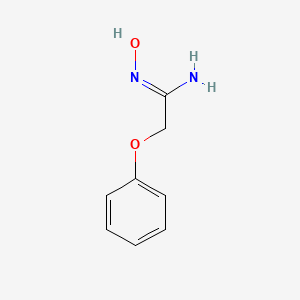
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/structure/B1312556.png)
